molecular formula C25H27N3O2S B2825615 N'-(3,5-dimethylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 898408-01-0

N'-(3,5-dimethylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2825615
CAS No.: 898408-01-0
M. Wt: 433.57
InChI Key: MBLVHNNDAUOMCU-UHFFFAOYSA-N
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Description

N'-(3,5-Dimethylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound featuring a hybrid structure combining a tetrahydroisoquinoline moiety, a thiophene ring, and a substituted ethanediamide backbone. The compound’s design integrates heterocyclic and aromatic systems, which are common in pharmacologically active molecules targeting neurological or metabolic pathways. Its synthesis typically involves multi-step reactions, including alkylation, amidation, and cyclization, as inferred from analogous procedures in sulfonamide and acetamide derivative syntheses .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-17-12-18(2)14-21(13-17)27-25(30)24(29)26-15-22(23-8-5-11-31-23)28-10-9-19-6-3-4-7-20(19)16-28/h3-8,11-14,22H,9-10,15-16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLVHNNDAUOMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

  • However, the absence of a sulfonamide group in the target compound may reduce hydrogen-bonding interactions with biological targets .
  • Thiophene-Containing Compounds : Unlike 3-chloro-N-phenyl-phthalimide (), which uses a phthalimide core for polymer synthesis, the thiophene in the target compound provides π-conjugation and electronic effects that could influence receptor binding or metabolic stability .
  • Ethanediamide Derivatives: Compared to substituted acetamides like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (), the ethanediamide linker in the target compound may offer greater conformational flexibility but lower thermal stability due to reduced ring strain .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on structural analogs is tabulated below:

Property Target Compound Ethyl 2-Sulfamoyl Acetate () 3-Chloro-N-Phthalimide () Quinoxalin-6-yl Acetamide ()
Molecular Weight (g/mol) ~450 (estimated) ~400–450 ~270 ~550
LogP ~3.5 (predicted) ~2.8–3.2 ~2.0 ~4.0
Aromatic Systems Thiophene + dimethylphenyl Chlorophenyl + triazine Phthalimide Quinoxaline + chlorophenyl
Bioavailability Moderate (due to tetrahydroisoquinoline) Low (polar sulfonamide) High (small size) Low (high molecular weight)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(3,5-dimethylphenyl)-N-[2-(tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a 3,5-dimethylphenylamine derivative with a tetrahydroisoquinoline-thiophene intermediate. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in dichloromethane or DMF under nitrogen .
  • Cyclization : For tetrahydroisoquinoline moieties, cyclization may require iodine and triethylamine in refluxing acetonitrile or DMF .
  • Optimization : Reaction yields depend on temperature control (e.g., 50–80°C), solvent polarity, and catalyst selection. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of tetrahydroisoquinoline protons (δ 3.5–4.5 ppm), thiophene aromatic signals (δ 6.8–7.2 ppm), and dimethylphenyl groups (δ 2.2–2.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Optional for resolving 3D conformation, particularly for studying π-π stacking interactions between aromatic rings .

Q. What functional groups in this compound influence its reactivity and potential applications?

  • Methodological Answer :

  • Ethanediamide backbone : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
  • Thiophene and tetrahydroisoquinoline moieties : Enhance lipophilicity and enable interactions with hydrophobic binding pockets .
  • 3,5-Dimethylphenyl group : Modulates electron density, affecting nucleophilic/electrophilic reactivity in substitution or oxidation reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values in enzyme inhibition assays)?

  • Methodological Answer :

  • Standardized Assay Conditions : Ensure consistent buffer pH, temperature (e.g., 37°C), and enzyme concentrations across studies .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate compound stability under assay conditions using LC-MS .
  • Data Normalization : Account for batch-to-batch variability in compound purity via HPLC quantification before testing .

Q. What computational strategies are used to predict the compound’s mechanism of action and target interactions?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., G-protein-coupled receptors) by simulating ligand binding to active sites .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
  • QSAR Modeling : Relate structural features (e.g., logP, polar surface area) to activity data for predictive optimization .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be experimentally optimized for in vivo studies?

  • Methodological Answer :

  • Lipinski’s Rule Compliance : Modify substituents to maintain molecular weight <500 Da and logP <5 .
  • Microsomal Stability Assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., vulnerable oxidation sites) .
  • Pro-drug Strategies : Introduce ester or amide moieties to enhance solubility, which are cleaved in vivo .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Limited data exist on the compound’s off-target effects. Use CRISPR-Cas9 knockout models to validate target specificity .
  • Scalability : Transition from batch to flow chemistry for reproducible large-scale synthesis .
  • Toxicity Profiling : Conduct Ames tests and zebrafish embryo assays to assess genotoxicity .

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